molecular formula C5H7F5O2 B1283360 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol CAS No. 757-08-4

2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol

Cat. No. B1283360
CAS RN: 757-08-4
M. Wt: 194.1 g/mol
InChI Key: VRJGSXYVIXIRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol" is a fluorinated organic molecule that is not directly mentioned in the provided papers. However, the papers discuss related fluorinated compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of fluorinated alcohols, such as 3-alkoxy-1,1,1-trifluoropropan-2-ols, has been improved through microwave-assisted ring-opening reactions of 1,1,1-trifluoro-2,3-epoxypropane with long-chain alcohols . This method is environmentally friendly and efficient, suggesting that a similar approach could potentially be applied to synthesize "2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol" by using hexafluoro-1,2-epoxypropane and an appropriate alcohol as starting materials .

Molecular Structure Analysis

The molecular structure of "2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol" would likely exhibit characteristics similar to those of polyfluorinated compounds discussed in the papers. For instance, the presence of a pentafluoropropyl group could influence the compound's reactivity and phase transition behavior, as seen in the study of liquid crystals containing polyfluorophenyl groups .

Chemical Reactions Analysis

The reactivity of hexafluoro-1,2-epoxypropane with bifunctional ethanes, such as ethylene glycol and 2-mercaptoethanol, leads to ring-closed products . This suggests that the pentafluoropropoxy group in "2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol" could also participate in nucleophilic reactions, potentially yielding various derivatives through substitution or ring-closure reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol" can be inferred from related compounds. Fluorinated alcohols are known to be precursors to trifluoromethyl ketones, which are potent inhibitors of various liver enzymes . The presence of fluorine atoms typically increases the chemical and thermal stability of the compound, as well as its lipophobicity, which could affect its solubility and interaction with biological systems .

Scientific Research Applications

Diffusion Coefficients and Simulation Studies

2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol and its related fluorinated compounds have been explored in scientific research, particularly focusing on their physical properties and reactions. A notable study by Pereira et al. (2014) measured intradiffusion coefficients of similar fluorinated surfactants in water using the pulsed field gradient (PFG)-NMR spin–echo technique and computer simulations. This research extends the understanding of the temperature and composition dependence of these compounds' diffusion behaviors in aquatic environments, providing valuable insights into their physicochemical properties and interactions with water molecules Pereira et al., 2014.

Catalytic and Synthetic Applications

In the realm of organic synthesis, fluorinated compounds, including those structurally related to 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol, have been utilized as intermediates in catalytic processes and synthetic pathways. For example, the lipase-catalyzed transesterification of related fluorinated nitriles has led to the synthesis of optically pure compounds, demonstrating the utility of fluorinated substances in producing complex molecular architectures with high stereoselectivity Sakai et al., 2000.

Electrolyte Additives for Lithium-Ion Batteries

Fluorinated cyclic phosphorus(III)-based compounds, analogous in functionality to 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol, have been synthesized and evaluated for high voltage application in lithium-ion batteries (LIBs). These compounds, through sacrificial decomposition, contribute to the formation of a cathode electrode interphase (CEI), highlighting their potential in enhancing the performance and stability of LIBs. The research underscores the impact of fluorinated structures on the dynamics of CEI formation and overall cell performance, offering a pathway to more efficient and durable battery technologies von Aspern et al., 2019.

Hydrophobic Surface Interactions

The study of the interaction of fluorinated alcohols with biological systems, such as the particulate methane monooxygenase (pMMO) from Methylococcus capsulatus, reveals the importance of hydrophobic interactions in the active sites of enzymes. This research provides insights into the enzymatic processes and the factors influencing substrate orientation and reaction specificity, contributing to a deeper understanding of enzyme catalysis and potential biotechnological applications Ng et al., 2008.

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H315, H318, and H335 . These statements indicate that the compound is combustible, can cause skin irritation, can cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,2,3,3,3-pentafluoropropoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F5O2/c6-4(7,5(8,9)10)3-12-2-1-11/h11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJGSXYVIXIRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(C(F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566155
Record name 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol

CAS RN

757-08-4
Record name 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.